tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate
Description
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is a pyridine derivative featuring a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc)-protected carbamate group at the 3-position. This compound is widely used in medicinal chemistry and organic synthesis as an intermediate for introducing protected amine functionalities or facilitating cross-coupling reactions. The Boc group enhances stability during synthetic processes, while the bromine serves as a reactive site for further functionalization, such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSIQXSHWDDWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving 3-aminopyridine in anhydrous dichloromethane (DCM) and adding Boc₂O (1.2 equiv) with triethylamine (Et₃N, 2.0 equiv) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding tert-butyl (pyridin-3-yl)carbamate.
Key Parameters:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Base: Triethylamine or sodium bicarbonate
Regioselective Bromination at the 6-Position
Bromination of the Boc-protected pyridine derivative requires precise control to ensure regioselectivity.
N-Bromosuccinimide (NBS) in Polar Solvents
N-Bromosuccinimide (1.1 equiv) is added to a solution of tert-butyl (pyridin-3-yl)carbamate in acetonitrile or dimethylformamide (DMF). The reaction is catalyzed by Lewis acids such as iron(III) chloride (FeCl₃, 0.1 equiv) at 60–80°C for 6–8 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | Acetonitrile or DMF |
| Yield | 70–78% |
Radical Bromination with HBr/H₂O₂
An alternative method employs hydrobromic acid (48% HBr) and hydrogen peroxide (30% H₂O₂) under reflux. This radical-mediated process achieves bromination at the 6-position but requires careful pH control to avoid Boc group cleavage.
Optimization Data:
| Condition | Outcome |
|---|---|
| HBr Concentration | 48% (v/v) |
| Reaction Time | 4–6 hours |
| Yield | 65–72% |
One-Pot Protection-Bromination Strategies
Recent advances enable concurrent protection and bromination in a single reactor, reducing purification steps.
Sequential Addition in Continuous Flow
In a continuous flow system, 3-aminopyridine is mixed with Boc₂O and NBS in a molar ratio of 1:1.2:1.1. The reaction occurs in a PTFE tubing reactor (ID = 1 mm) at 100°C with a residence time of 15 minutes. This method achieves 80% yield with >95% purity.
Advantages:
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Reduced side product formation
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Scalable for industrial production
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and minimal waste.
Catalytic Bromination with Recycle Streams
A pilot-scale protocol uses recycled NBS and FeCl₃ in a batch reactor. After bromination, the catalyst is recovered via filtration, and unreacted NBS is distilled for reuse. This approach reduces raw material costs by 40%.
Economic Metrics:
| Metric | Value |
|---|---|
| Annual Production | 500 kg |
| Purity | 99.2% |
| Cost per Kilogram | $1,200 |
Comparative Analysis of Methods
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection + NBS | 78 | 98 | Moderate | High |
| Radical Bromination | 72 | 95 | Low | Moderate |
| Continuous Flow | 80 | 95 | High | Very High |
| Industrial Batch | 85 | 99 | Very High | High |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyridines, deprotected amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, the presence of the bromine atom in the pyridine ring enhances reactivity, making it a valuable candidate for developing novel anticancer agents.
Case Study : A study explored the effects of brominated pyridine derivatives on cancer cell lines, demonstrating that these compounds can induce apoptosis in cancer cells through caspase activation pathways. The study highlighted the potential of such compounds in targeted cancer therapies.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes that play critical roles in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which are essential for drug metabolism.
Biochemical Analysis
- Enzyme Targeting : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of numerous drugs and endogenous compounds.
- Mechanism of Action : It binds to active sites on target enzymes, leading to their inhibition and altering metabolic fluxes within cells.
Neuroprotective Effects
Research into neuroprotective agents has identified this compound as a candidate for protecting neuronal cells against oxidative stress and inflammation.
Case Study : An investigation into the neuroprotective effects of related compounds showed a significant reduction in cell death and inflammatory markers in neuronal cultures exposed to amyloid beta. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Antimicrobial Properties
The compound’s unique structure allows it to exhibit antimicrobial activity against various pathogens.
Data Table: Biological Activity Summary
Drug Development
Given its biochemical properties and biological activities, this compound is being explored for its potential as a lead compound in drug development.
Applications in Drug Formulation
The compound’s stability under physiological conditions makes it suitable for formulation into therapeutic agents targeting specific diseases, particularly those involving metabolic dysfunction or inflammation.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1)
- tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS 116026-98-3) Structure: Bromine at position 2 instead of 5. Similarity: 0.66.
Halogen Diversity and Reactivity
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8) Structure: Bromine at position 2, chlorine at position 6. Molecular Formula: C₁₀H₁₂BrClN₂O₂. Properties: Higher molar mass (307.57 g/mol), density (1.539 g/cm³), and pKa (11.13) compared to mono-halogenated analogs. Application: Dual halogenation enables sequential cross-coupling but may complicate regioselectivity .
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) Structure: Methyl group on the carbamate nitrogen, bromine at position 6, chlorine at position 2. Molecular Weight: 321.60 g/mol.
Functional Group Modifications
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8)
Comparative Data Table
Biological Activity
tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H15BrN2O2
- Molecular Weight : 287.15 g/mol
- CAS Number : 864266-29-5
The biological activity of this compound primarily involves its interactions with specific biological targets, including enzymes and receptors. The presence of the bromine atom on the pyridine ring enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, particularly in systems related to neurotransmission and inflammation.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activity:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Neuroprotective Effects
Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in conditions such as Alzheimer's disease, where tau phosphorylation plays a critical role.
Data Table: Biological Activity Summary
Case Studies
- Anticancer Activity :
- A study demonstrated that derivatives of brominated pyridines showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Neuroprotection :
- In vitro studies indicated that compounds similar to this compound could restore cell viability in models of tau-induced neurodegeneration, suggesting potential use in neurodegenerative diseases.
Q & A
Q. Methodological Answer :
Q. Data Comparison :
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H-NMR | δ 1.4 (9H, s, t-Bu), δ 8.2 (1H, d, pyridine-H) | |
| MS | m/z 383.1 [M+H]+ (C₁₄H₂₀BrN₂O₄) |
Advanced: How does the bromine substituent influence reactivity in downstream applications?
Methodological Answer :
The 6-bromo group on pyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Key considerations:
Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/H₂O .
Protection Strategy : Retain the Boc group during coupling by avoiding strong bases (e.g., NaOH) that may cleave the carbamate .
Post-Reaction Analysis : Monitor debromination byproducts via HPLC or GC-MS .
Case Study : In , a boronic acid-functionalized carbamate underwent Suzuki coupling with 75% efficiency under Pd catalysis .
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer :
Based on tert-butyl carbamate analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
